![molecular formula C8H13NO2 B11758356 (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1R,4R,5R,8S)-8-hydroxy-4,8-dimethyl-2-oxabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives: These compounds have similar bicyclic cores but are functionalized with different aryl groups and oxime functionalities.
Uniqueness
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(5R,6S)-6-hydroxy-1-azabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-7-3-4-9-5-6(7)1-2-8(9)11/h6-7,10H,1-5H2/t6-,7+/m1/s1 |
InChIキー |
VICLWSOAUDYVMD-RQJHMYQMSA-N |
異性体SMILES |
C1CC(=O)N2CC[C@@H]([C@H]1C2)O |
正規SMILES |
C1CC(=O)N2CCC(C1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
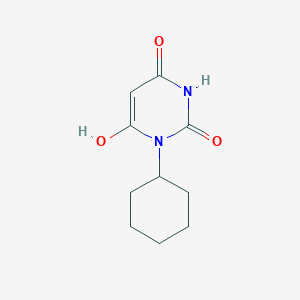
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
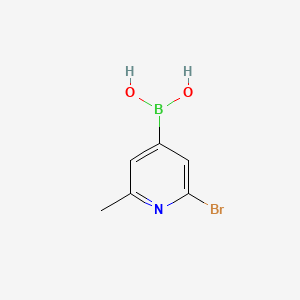
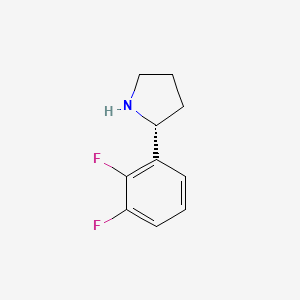
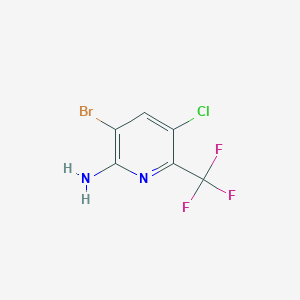
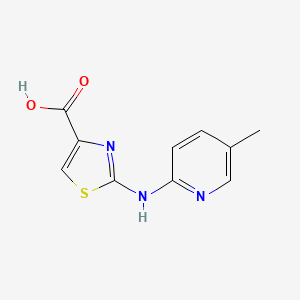
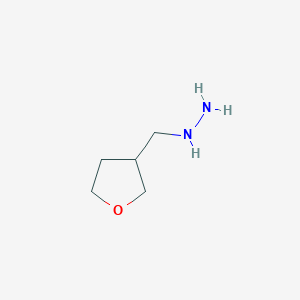
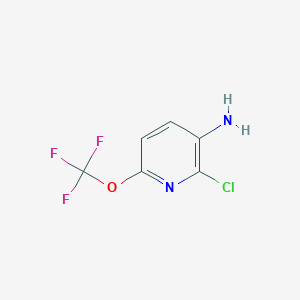
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
